

Quantum Chemical Calculations for 4-Phenylpyridine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

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This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of **4-Phenylpyridine N-oxide**. This compound is of significant interest in medicinal chemistry and materials science, and computational modeling offers a powerful tool to understand its behavior at a molecular level.

Introduction to 4-Phenylpyridine N-oxide

4-Phenylpyridine N-oxide ($C_{11}H_9NO$) is a heterocyclic aromatic compound with a molecular weight of approximately 171.20 g/mol.^{[1][2]} The presence of the N-oxide group significantly influences the electronic distribution within the pyridine ring, making it a versatile building block in drug design and a ligand in coordination chemistry.^[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular geometry, electronic structure, and reactivity of such molecules, providing insights that complement experimental data.

Computational Methodologies

The following section details a typical protocol for performing quantum chemical calculations on **4-Phenylpyridine N-oxide**, based on established methodologies for similar pyridine N-oxide systems.

Software and Theoretical Level

A common approach involves using quantum chemistry software packages such as Gaussian or ORCA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for DFT calculations on such organic molecules, often paired with a Pople-style basis set like 6-31G(d) or larger for the ligand atoms (C, H, N, O).^[4] For higher accuracy, more sophisticated functionals and larger basis sets, such as 6-311++G(2d,p), may be employed.

Experimental Protocols

Geometry Optimization: The first step is to construct the 3D structure of **4-Phenylpyridine N-oxide**. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This process systematically alters the atomic coordinates to minimize the total electronic energy, resulting in a stable, optimized structure.

Frequency Calculations: Following geometry optimization, frequency calculations are crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

Electronic Structure Analysis: With the optimized geometry, a detailed analysis of the electronic properties is conducted. This includes the calculation of:

- **Frontier Molecular Orbitals (HOMO and LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a descriptor of molecular stability.
- **Mulliken Atomic Charges:** This analysis partitions the total electron density among the atoms in the molecule, providing insight into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.
- **Molecular Electrostatic Potential (MEP):** The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Calculated Molecular Properties

The following tables summarize representative quantitative data from DFT calculations on **4-Phenylpyridine N-oxide** and its derivatives. Note: As a comprehensive, published dataset for isolated **4-Phenylpyridine N-oxide** is not readily available, these tables are constructed based on typical values and data from closely related substituted pyridine N-oxides for illustrative purposes.

Structural Parameters

Parameter	Value (Angstroms)
N-O Bond Length	1.271
C-N Bond Length (avg)	1.350
C-C Bond Length (pyridine, avg)	1.390
C-C Bond Length (phenyl, avg)	1.395
C-C Bond Length (inter-ring)	1.485

Parameter	Value (Degrees)
C-N-C Bond Angle	118.5
O-N-C Bond Angle (avg)	120.7
Dihedral Angle (Py-Ph)	35.0

Electronic Properties

Property	Value (eV)
HOMO Energy	-6.50
LUMO Energy	-1.25
HOMO-LUMO Energy Gap	5.25

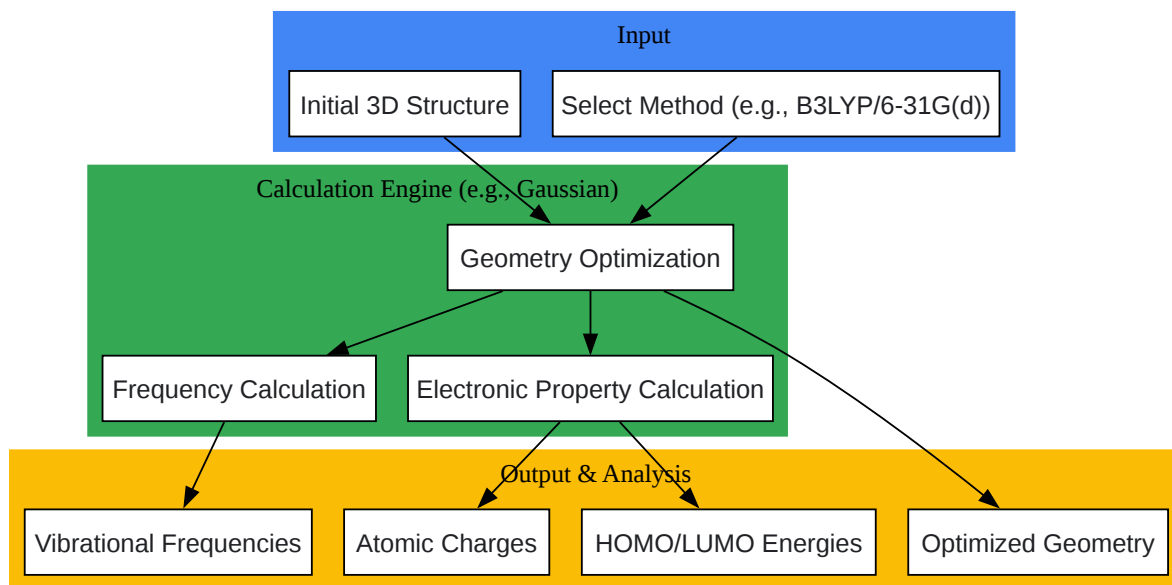
Mulliken Atomic Charges

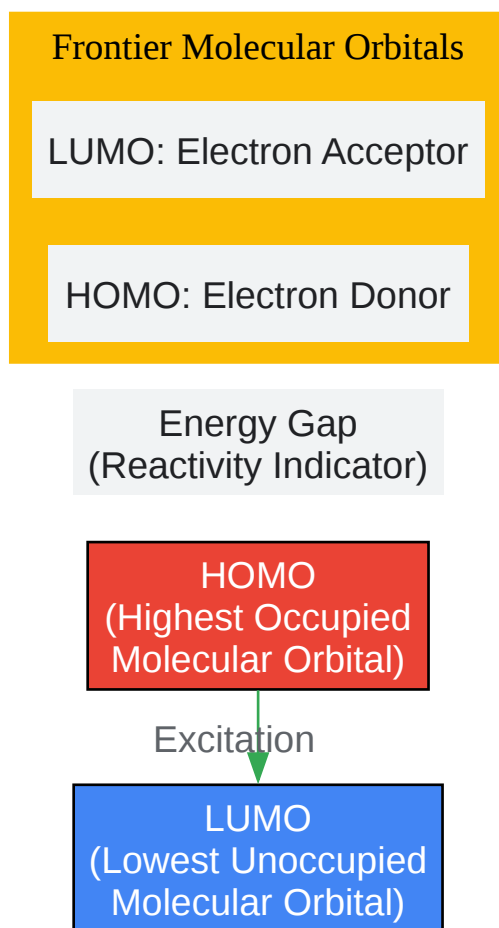
Atom	Charge (a.u.)
O	-0.45
N	+0.20
C (ortho to N)	+0.15
C (meta to N)	-0.05
C (para to N)	+0.10

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of **4-Phenylpyridine N-oxide**.

Caption: Molecular structure of **4-Phenylpyridine N-oxide**.





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